2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid
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Overview
Description
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride is a versatile chemical compound with significant applications in various scientific fields. Its unique structure, characterized by a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl chloride groups, makes it an invaluable tool for researchers and industrial chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols.
Oxidation Reactions: Often use oxidizing agents like tert-butyl hydroperoxide.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Scientific Research Applications
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride is widely used in scientific research due to its unique properties:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of biological processes and enzyme inhibition.
Medicine: For developing new pharmaceuticals with potential therapeutic effects.
Industry: In the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
2-tert-Butylbenzoxazole: Lacks the chlorine and sulfonyl chloride groups, making it less reactive.
6-Chlorobenzoxazole: Does not have the tert-butyl and sulfonyl chloride groups, affecting its chemical properties.
Benzoxazole-7-sulfonyl chloride: Missing the tert-butyl and chlorine groups, altering its reactivity and applications.
Uniqueness: 2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride stands out due to its combination of substituents, which confer unique reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c1-11(2,3)10-13-7-5-4-6(12)9(8(7)17-10)18(14,15)16/h4-5H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPJNXCKGDMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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